4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 g/mol . This compound is known for its unique structure, which includes a trifluoropropan-2-ylideneamino group attached to a benzenesulfonamide moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1,1,1-trifluoropropan-2-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies to investigate enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins and disrupt their normal functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonamide
- 4-amino-N-(1,1,1-trifluoropropan-2-ylideneamino)benzenesulfonic acid
- This compound derivatives
Uniqueness
This compound is unique due to its trifluoropropan-2-ylideneamino group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H10F3N3O2S |
---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
4-amino-N-[(E)-1,1,1-trifluoropropan-2-ylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C9H10F3N3O2S/c1-6(9(10,11)12)14-15-18(16,17)8-4-2-7(13)3-5-8/h2-5,15H,13H2,1H3/b14-6+ |
InChI-Schlüssel |
OLHTVTPCXYJVMZ-MKMNVTDBSA-N |
Isomerische SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)N)/C(F)(F)F |
Kanonische SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.